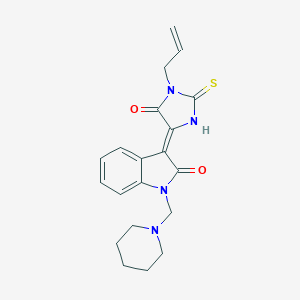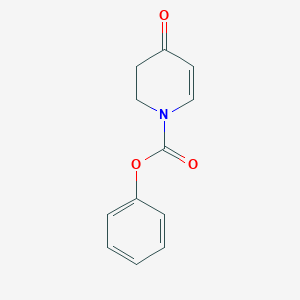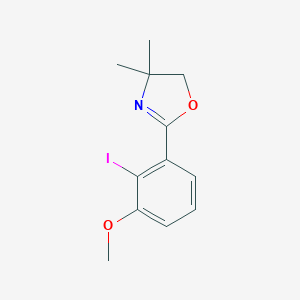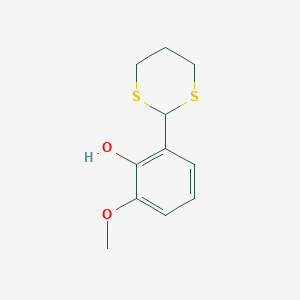
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one is a compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been extensively studied for its various biological activities.
Wirkmechanismus
The exact mechanism of action of (3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis and metastasis, which are two important processes involved in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one is its potent antitumor activity. This makes it an attractive candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on (3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one. One of the areas of research could be the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, the mechanism of action of this compound could be further elucidated to identify new targets for anticancer therapy. Finally, the potential applications of this compound in other areas such as antimicrobial and antifungal therapy could also be explored.
Synthesemethoden
The synthesis of (3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one involves a multi-step process. The starting material is indole-2-carboxylic acid, which is converted into the corresponding acid chloride. This is then reacted with piperidine to form the piperidinyl derivative. The final step involves the addition of the imidazole ring to the indole nucleus, which is achieved by reacting the piperidinyl derivative with thiosemicarbazide.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one has been extensively studied for its various biological activities. It has been found to exhibit potent antitumor activity in various cancer cell lines. Additionally, it has also been shown to possess antimicrobial and antifungal properties.
Eigenschaften
Produktname |
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one |
|---|---|
Molekularformel |
C20H22N4O2S |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one |
InChI |
InChI=1S/C20H22N4O2S/c1-2-10-23-19(26)17(21-20(23)27)16-14-8-4-5-9-15(14)24(18(16)25)13-22-11-6-3-7-12-22/h2,4-5,8-9H,1,3,6-7,10-13H2,(H,21,27)/b17-16- |
InChI-Schlüssel |
CHOGPYVVDUOIBE-MSUUIHNZSA-N |
Isomerische SMILES |
C=CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CN4CCCCC4)/NC1=S |
SMILES |
C=CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CN4CCCCC4)NC1=S |
Kanonische SMILES |
C=CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CN4CCCCC4)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)


![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)



![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)
![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)



